

# physical and chemical properties of Neophellamuretin

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## Compound of Interest

Compound Name: Neophellamuretin

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## Neophellamuretin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Neophellamuretin** is a naturally occurring dihydroflavonol, a type of flavonoid, that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Neophellamuretin**, alongside details of its reported antifungal activity. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.

### Physical and Chemical Properties

**Neophellamuretin** is a flavonoid compound.[1][2] It exists as a powder and is sourced from the roots of *Akschindlium godefroyanum* (Kuntze) H. Ohashi.[3] While a specific experimentally determined melting point is not readily available in the reviewed literature, its fundamental physical and chemical characteristics have been established and are summarized below.

Table 1: Physical and Chemical Properties of **Neophellamuretin**

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>20</sub> O <sub>6</sub>	[3]
Molecular Weight	356.37 g/mol	[3]
IUPAC Name	(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one	PubChem
Physical Description	Powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
XLogP3-AA (Computed)	3.8	PubChem
Hydrogen Bond Donor Count (Computed)	4	PubChem
Hydrogen Bond Acceptor Count (Computed)	6	PubChem

#### Spectral Data:

Detailed experimental spectral data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **Neophellamuretin** are not extensively reported in readily accessible literature. The following represents a general overview of what would be expected from such analyses based on its chemical structure.

- <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy: These techniques would be crucial for confirming the chemical structure of **Neophellamuretin**. The <sup>1</sup>H NMR spectrum would show signals corresponding to the aromatic protons on the A and B rings, the protons of the dihydroflavonol core, and the protons of the prenyl group. The <sup>13</sup>C NMR spectrum would display resonances for all 20 carbon atoms in the molecule, providing information about their chemical environment.

- **Mass Spectrometry:** Mass spectrometry would be used to determine the exact mass of the molecule and to study its fragmentation pattern, further confirming its molecular formula and structure.
- **Infrared (IR) Spectroscopy:** The IR spectrum of **Neophellamuretin** would exhibit characteristic absorption bands for its functional groups, including hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the ketone, aromatic C-H stretching, and C-O stretching vibrations.

## Biological Activity and Experimental Protocols

**Neophellamuretin** has demonstrated notable antifungal activity, particularly against dermatophytes.

### Antifungal Activity

**Neophellamuretin** has been shown to inhibit the growth of *Trichophyton* sp. with a Minimum Inhibitory Concentration (MIC) value of 62.5 µg/mL.

### Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antifungal agent against *Trichophyton* sp., based on established methodologies.

**Objective:** To determine the lowest concentration of **Neophellamuretin** that visibly inhibits the growth of *Trichophyton* sp.

**Materials:**

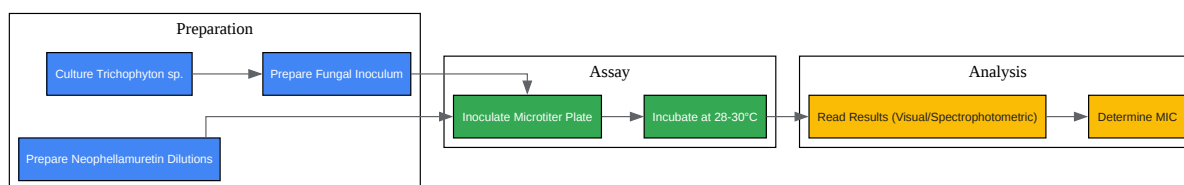
- **Neophellamuretin**
- *Trichophyton* sp. isolate
- Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (28-30°C)
- Sterile saline or phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO) for dissolving **Neophellamuretin**

Procedure:

- Preparation of Fungal Inoculum:
  - Culture *Trichophyton* sp. on an SDA or PDA plate at 28-30°C until sporulation is observed.
  - Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.
  - Adjust the concentration of the conidial suspension to approximately  $1-5 \times 10^6$  CFU/mL using a spectrophotometer or hemocytometer.
  - Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of  $0.4-5 \times 10^4$  CFU/mL.
- Preparation of **Neophellamuretin** Dilutions:
  - Prepare a stock solution of **Neophellamuretin** in DMSO.
  - Perform serial two-fold dilutions of the **Neophellamuretin** stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
  - Add the prepared fungal inoculum to each well of the microtiter plate containing the **Neophellamuretin** dilutions.

- Include a positive control (fungal inoculum in medium without **Neophellamuretin**) and a negative control (medium only).
- Incubate the plate at 28-30°C for 4-7 days.
- Determination of MIC:
  - The MIC is determined as the lowest concentration of **Neophellamuretin** at which there is a significant inhibition of fungal growth (typically  $\geq 80\%$  inhibition) compared to the positive control, as observed visually or by spectrophotometric reading.



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*Experimental workflow for MIC determination.*

## Putative Antifungal Mechanism and Signaling Pathways

While the specific molecular targets and signaling pathways affected by **Neophellamuretin** have not been elucidated, its classification as a flavonoid provides a basis for a hypothetical mechanism of action. Flavonoids are known to exert their antifungal effects through various mechanisms.

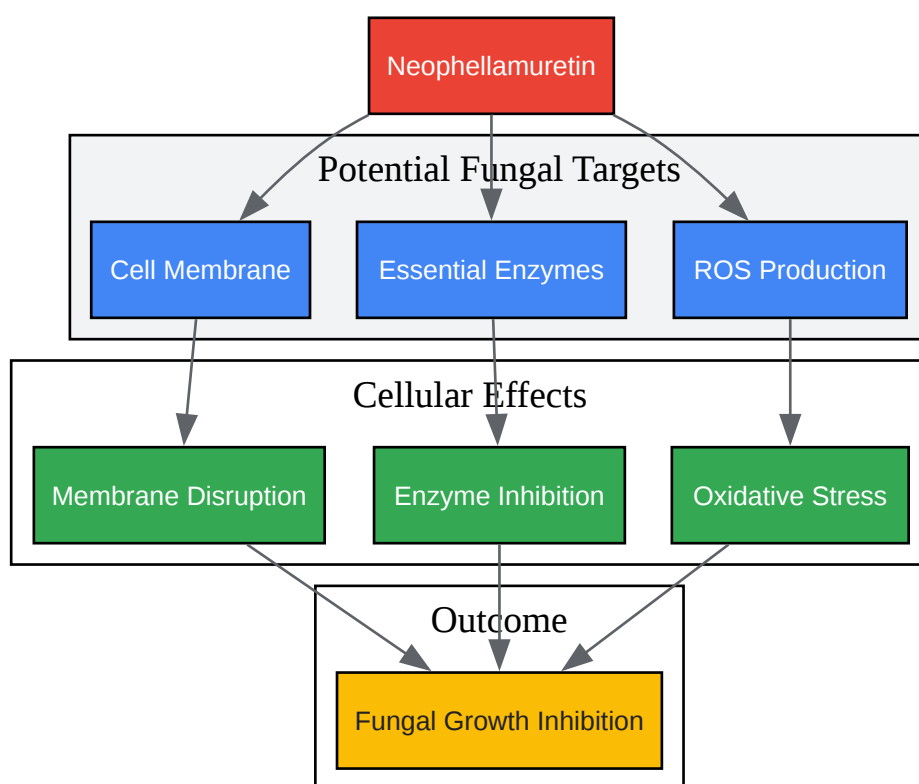
Potential Mechanisms of Action:

- Disruption of Fungal Cell Membrane: Flavonoids can intercalate into the fungal cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential

intracellular components and ultimately, cell death.

- **Inhibition of Fungal Enzymes:** Flavonoids can inhibit key fungal enzymes involved in processes such as cell wall synthesis, energy production, and nucleic acid synthesis.
- **Induction of Oxidative Stress:** Some flavonoids can promote the generation of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage to cellular components and triggering apoptosis.

Based on these general mechanisms for flavonoids, it is plausible that **Neophellamuretin's** antifungal activity against *Trichophyton* sp. involves one or more of these actions. Further research is required to identify the specific signaling pathways that are modulated by **Neophellamuretin** in fungal cells.



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*Putative antifungal mechanisms of **Neophellamuretin**.*

## Conclusion and Future Directions

**Neophellamuretin** is a promising natural product with demonstrated antifungal activity. This guide provides a summary of its known properties and a framework for its further investigation. To fully realize the therapeutic potential of **Neophellamuretin**, future research should focus on:

- **Complete Physicochemical Characterization:** Obtaining experimental data for its melting point and detailed spectral analyses (NMR, MS, IR) is essential for its unambiguous identification and characterization.
- **Elucidation of the Mechanism of Action:** Studies are needed to identify the specific molecular targets and signaling pathways in fungi that are affected by **Neophellamuretin**. This could involve transcriptomic, proteomic, and metabolomic analyses of treated fungal cells.
- **In Vivo Efficacy and Toxicity Studies:** Evaluating the antifungal efficacy of **Neophellamuretin** in animal models of dermatophytosis and assessing its toxicological profile are crucial steps in the drug development process.

By addressing these research gaps, a more complete understanding of **Neophellamuretin**'s properties and potential as an antifungal agent can be achieved.

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